molecular formula C9H10O3 B1238315 (3R)-3-hydroxy-3-phenylpropanoic acid CAS No. 2768-42-5

(3R)-3-hydroxy-3-phenylpropanoic acid

Cat. No.: B1238315
CAS No.: 2768-42-5
M. Wt: 166.17 g/mol
InChI Key: AYOLELPCNDVZKZ-MRVPVSSYSA-N
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Description

(3R)-3-Hydroxy-3-phenylpropanoic acid is an organic compound with the molecular formula C9H10O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (3R)-3-hydroxy-3-phenylpropanoic acid involves the asymmetric reduction of 3-oxo-3-phenylpropionic acid ethyl ester. This can be achieved using microbial transformation with Saccharomyces cerevisiae in a membrane reactor. The reaction conditions typically include a temperature of 35°C and a pH of 7.5 .

Industrial Production Methods: In an industrial setting, the continuous preparation of this compound can be optimized by coupling microbial transformation with membrane separation. This method enhances the catalytic efficiency of microbial cells and increases reactor capacity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: (3R)-3-Hydroxy-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: The major product is 3-oxo-3-phenylpropanoic acid.

    Reduction: The major products include 3-phenylpropanol and other alcohol derivatives.

    Substitution: The products vary depending on the substituent introduced, such as halides or esters.

Scientific Research Applications

(3R)-3-Hydroxy-3-phenylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The phenyl group provides hydrophobic interactions, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Hydroxypropionic acid: A simpler analog with similar hydroxyl and carboxyl functional groups.

    3-Phenylpropanoic acid: Lacks the hydroxyl group but shares the phenyl and carboxyl functionalities.

    3-Hydroxy-3-phenylbutanoic acid: Contains an additional carbon in the backbone, providing different steric and electronic properties.

Uniqueness: (3R)-3-Hydroxy-3-phenylpropanoic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality is crucial for its applications in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals.

Properties

IUPAC Name

(3R)-3-hydroxy-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOLELPCNDVZKZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2768-42-5
Record name (R)-3-Hydroxy-3-phenylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2768-42-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-hydroxy-3-phenylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
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Record name 3-Hydroxy-3-phenylpropanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0124925
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl 3-hydroxy-3-phenylpropanoate (19 g, 0.1 mole) was refluxed in a solution of KOH (10 g, 0.2 mole) in ethanol for two hours. The solvent was removed in vacuo and the residue was dissolved in H2O. The H2O solution was extracted with ethyl ether, then acidified with 37% hydrochloric acid. The oily product was extracted out with chloroform and the chloroform was removed in vacuo to yield 10 g (62.5%).
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of (R)-3-Hydroxy-3-phenylpropanoic acid in organic synthesis?

A: (R)-3-Hydroxy-3-phenylpropanoic acid serves as a valuable chiral building block in organic synthesis. A study demonstrated its utility in preparing enantiomerically pure nitro derivatives, specifically nitro lactone 31 and hydroxy ester epi-32. [] These compounds are important intermediates for synthesizing highly functionalized γ-lactams, which are valuable heterocyclic compounds found in various natural products and pharmaceuticals.

Q2: How is (R)-3-Hydroxy-3-phenylpropanoic acid utilized in the biosynthesis of natural products?

A: (R)-3-Hydroxy-3-phenylpropanoic acid plays a crucial role as an intermediate in the biosynthesis of cocaine from cinnamic acid. [] This finding highlights the compound's involvement in the intricate metabolic pathways of plants and its significance in natural product formation.

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